molecular formula C16H15Cl2NO B5763107 N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide

N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide

Cat. No.: B5763107
M. Wt: 308.2 g/mol
InChI Key: SKVVZVLYBWMQGL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dichlorobenzyl group and two methyl groups at the 3 and 4 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4-dimethylbenzamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Step 1: Dissolve 3,4-dimethylbenzamide in DMF.

    Step 2: Add 3,4-dichlorobenzyl chloride to the solution.

    Step 3: Introduce a base such as potassium carbonate (K2CO3) to the reaction mixture.

    Step 4: Heat the reaction mixture to around 60°C and stir for several hours.

    Step 5: After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to ensure uniform mixing and efficient heat transfer. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzamide ring can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups.

    Nucleophilic Substitution: The 3,4-dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzamides with various functional groups.

    Nucleophilic Substitution: Derivatives with different substituents replacing the chlorine atoms.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties.

    Biological Studies: It serves as a model compound in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the 3,4-dichlorobenzyl group enhances its binding affinity and specificity towards certain targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(3,4-Dichlorobenzyl)azoles

Uniqueness

N-(3,4-dichlorobenzyl)-3,4-dimethylbenzamide is unique due to the presence of both 3,4-dichlorobenzyl and 3,4-dimethylbenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-10-3-5-13(7-11(10)2)16(20)19-9-12-4-6-14(17)15(18)8-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVVZVLYBWMQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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